2-Biphenylacetonitrile

Process Chemistry Formulation Physical Properties

2-Biphenylacetonitrile (CAS 19853-10-2) is an organic nitrile characterized by a biphenyl core substituted at the ortho-position with an acetonitrile group (-CH₂CN). It is a versatile chemical building block used in pharmaceutical, agrochemical, and materials science research.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 19853-10-2
Cat. No. B027405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenylacetonitrile
CAS19853-10-2
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CC#N
InChIInChI=1S/C14H11N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyWVYPDPJNPRIPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Biphenylacetonitrile (CAS 19853-10-2) Procurement Guide: A Strategic Ortho-Substituted Biphenyl Building Block


2-Biphenylacetonitrile (CAS 19853-10-2) is an organic nitrile characterized by a biphenyl core substituted at the ortho-position with an acetonitrile group (-CH₂CN) [1]. It is a versatile chemical building block used in pharmaceutical, agrochemical, and materials science research . The compound's structure provides a rigid, lipophilic biphenyl framework and a reactive nitrile group that can be transformed into amines, amides, or carboxylic acids, enabling diverse synthetic applications [2]. Its ortho-substitution pattern imparts distinct steric and electronic properties compared to other biphenylacetonitrile isomers, which can significantly influence the selectivity and outcome of chemical reactions [1].

2-Biphenylacetonitrile Procurement: Why Isomer and Analog Substitutions Carry Synthetic Risk


Procurement specialists and R&D scientists cannot assume that 2-biphenylacetonitrile is functionally interchangeable with other biphenylacetonitrile isomers or simpler nitriles. The specific position of the acetonitrile group on the biphenyl ring (ortho vs. meta vs. para) dictates the compound's steric hindrance, electronic distribution, and consequently, its reactivity profile and performance in downstream applications. For instance, 4-Biphenylacetonitrile (CAS 31603-77-7) is a solid at room temperature with a melting point of 88-92°C , whereas 2-Biphenylacetonitrile is a liquid under standard conditions , a key difference for formulation and process chemistry. The ortho-substitution also creates a unique steric environment around the nitrile group, influencing its behavior in reactions like the acid-catalyzed cyclization to phenanthren-9-amine [1]. The specific evidence provided below quantifies these critical differences to guide scientifically sound procurement decisions.

2-Biphenylacetonitrile Technical Evidence: Quantified Differentiation from Key Analogs


Physical State and Handling: Liquid Ortho-Isomer vs. Solid Para-Isomer

2-Biphenylacetonitrile is a liquid at room temperature (22-25°C), offering significant handling advantages in continuous flow chemistry and standard organic synthesis . This contrasts with the most common structural analog, 4-Biphenylacetonitrile (CAS 31603-77-7), which is a solid with a reported melting point of 88-92°C .

Process Chemistry Formulation Physical Properties

Unique Cyclization Pathway to Phenanthrene Scaffolds

The ortho-substitution pattern of 2-biphenylacetonitrile enables a unique acid-catalyzed intramolecular cyclization to form phenanthren-9-amine, a reaction not possible for meta- or para-substituted isomers [1]. This specific transformation was achieved by treating biphenyl-2-ylacetonitrile with concentrated sulfuric acid at 0°C, leading to the formation of the phenanthrene ring system [1].

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Optimized Lipophilicity for Specific Bioactivity and Membrane Permeability

The calculated partition coefficient (LogP) for 2-biphenylacetonitrile is 3.21 . This value places it in an optimal range for good passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five, while also suggesting a favorable balance between lipophilicity and metabolic stability for drug discovery programs [1]. This compares favorably to the less lipophilic and more polar benzyl cyanide (phenylacetonitrile, LogP ~1.56) [2].

Medicinal Chemistry ADME/Tox Physicochemical Properties

Nitrile Group Reactivity in Cross-Coupling Reactions

The nitrile group in 2-biphenylacetonitrile is a versatile functional handle that can be directly transformed into amines, amides, and carboxylic acids . This is a class-level property of nitriles, but its value is amplified by the ortho-substituted biphenyl scaffold, which provides a unique steric environment influencing the regio- and chemoselectivity of subsequent transformations [1]. The biphenyl structure itself also facilitates participation in cross-coupling reactions like Suzuki-Miyaura couplings .

Organic Synthesis Catalysis C-C Bond Formation

2-Biphenylacetonitrile: Application Scenarios Driven by Quantified Evidence


Medicinal Chemistry: A Superior Lipophilic Scaffold for CNS and GPCR Targets

2-Biphenylacetonitrile is a strategic choice for medicinal chemists designing central nervous system (CNS) drugs or compounds targeting G-protein coupled receptors (GPCRs). Its calculated LogP of 3.21 indicates optimal lipophilicity for crossing the blood-brain barrier and interacting with hydrophobic transmembrane protein domains. This property makes it a more suitable starting point than less lipophilic analogs like phenylacetonitrile (LogP ~1.56) [1]. The biphenyl core provides a rigid, π-rich surface for key binding interactions, while the nitrile group serves as a versatile handle for further diversification. Its ortho-substitution pattern also allows for the exploration of unique three-dimensional chemical space not accessible with para-isomers.

Process Chemistry & Manufacturing: Selecting a Liquid Intermediate for Seamless Handling

For process chemists scaling up reactions to pilot or production scale, 2-biphenylacetonitrile presents a distinct operational advantage. Its physical state as a liquid at room temperature eliminates the need for solid handling and dissolution steps required for the solid 4-biphenylacetonitrile isomer (melting point: 88-92°C) [1]. This simplifies reactor charging, facilitates continuous flow chemistry applications, and can improve reaction homogeneity and heat transfer. Procurement of the liquid ortho-isomer can therefore lead to more robust, reproducible, and cost-effective manufacturing processes compared to using a solid analog.

Advanced Materials Research: A Building Block for Phenanthrene-Based Functional Materials

Researchers in materials science, particularly those developing novel organic semiconductors, liquid crystals, or luminescent materials, should consider 2-biphenylacetonitrile. Its unique ability to undergo acid-catalyzed cyclization to form a phenanthrene core provides a concise synthetic entry to this important class of fused polycyclic aromatic hydrocarbons. Phenanthrene derivatives are key structural motifs in many optoelectronic materials due to their extended π-conjugation. This specific reactivity, unavailable from meta- or para-isomers, positions 2-biphenylacetonitrile as a valuable precursor for creating new materials with tailored photophysical and electronic properties.

Chemical Biology & Probe Development: A Versatile Handle for Late-Stage Functionalization

In chemical biology, 2-biphenylacetonitrile is an excellent choice for creating novel chemical probes. The biphenyl core can mimic the hydrophobic portion of a natural ligand or peptide, while the nitrile group serves as a latent functional group. This nitrile can be orthogonally transformed into an amine for bioconjugation, a carboxylic acid for improved solubility, or an amide for peptide bond formation . The specific ortho-substitution can also impart a defined geometry to the probe, influencing its ability to engage a biological target of interest. This combination of a rigid, lipophilic scaffold and a chemically tractable handle offers a powerful platform for tool compound synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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